Synthetic Pathway Specificity: Structural Differentiation from Butoconazole API Enables Intermediate Function
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is structurally distinct from the final API butoconazole. Butoconazole possesses a (2,6-dichlorophenyl)thio group at the butyl chain position where CAS 67085-12-5 contains a chloro substituent. This structural difference is essential: the chloro group in the intermediate undergoes nucleophilic substitution with 2,6-dichlorobenzenethiol to yield the final API butoconazole . This reaction specificity means that no other imidazole derivative can serve as a direct precursor in this established synthetic route.
| Evidence Dimension | Structural difference from final API enabling synthetic utility |
|---|---|
| Target Compound Data | Contains 2-chloro substituent on butyl chain (C₁₃H₁₄Cl₂N₂, MW 269.17) |
| Comparator Or Baseline | Butoconazole API contains (2,6-dichlorophenyl)thio substituent (C₁₉H₁₇Cl₃N₂S, MW 411.78) |
| Quantified Difference | Molecular weight difference: 142.61 g/mol; 2-chloro → thioether substitution |
| Conditions | Synthetic transformation via nucleophilic substitution with 2,6-dichlorobenzenethiol |
Why This Matters
This structural specificity establishes CAS 67085-12-5 as the only viable intermediate for butoconazole synthesis via this established route, making it irreplaceable for process chemists developing or scaling butoconazole production.
